molecular formula C12H14O B12605953 5-Methoxy-1,2-dimethyl-1H-indene CAS No. 646507-63-3

5-Methoxy-1,2-dimethyl-1H-indene

Cat. No.: B12605953
CAS No.: 646507-63-3
M. Wt: 174.24 g/mol
InChI Key: HZCJGUQIXNBELO-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-dimethyl-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2-dimethyl-1H-indene can be achieved through various synthetic routes. One common method involves the alkylation of 5-methoxyindene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2-dimethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the indene ring can be reduced to form a saturated compound.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common.

Major Products Formed

    Oxidation: Formation of 5-methoxy-1,2-dimethyl-1H-indanone.

    Reduction: Formation of 5-methoxy-1,2-dimethylindane.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

5-Methoxy-1,2-dimethyl-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2-dimethyl-1H-indene involves its interaction with specific molecular targets and pathways. The methoxy group and the indene ring structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxyindene
  • 1,2-Dimethylindene
  • 5-Methoxy-1,2-dimethylindane

Uniqueness

5-Methoxy-1,2-dimethyl-1H-indene is unique due to the presence of both methoxy and methyl groups on the indene structure

Properties

CAS No.

646507-63-3

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

5-methoxy-1,2-dimethyl-1H-indene

InChI

InChI=1S/C12H14O/c1-8-6-10-7-11(13-3)4-5-12(10)9(8)2/h4-7,9H,1-3H3

InChI Key

HZCJGUQIXNBELO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C1C=CC(=C2)OC)C

Origin of Product

United States

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